A Comprehensive Technical Guide to the Physical Properties of Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-dioxide
A Comprehensive Technical Guide to the Physical Properties of Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-dioxide
Introduction
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, sulfur-containing saturated rings are of significant interest due to their unique stereochemical properties and their ability to act as bioisosteres for more common carbocyclic or ethereal moieties. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is one such molecule, incorporating a sulfone group that imparts polarity and hydrogen bond accepting capabilities, and a carboxylic acid function that provides a handle for further chemical modification or interaction with biological targets.
This document serves as an in-depth technical guide to the essential physical properties of Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (CAS 64096-87-3). It is intended for researchers, medicinal chemists, and formulation scientists who require a thorough understanding of the compound's fundamental characteristics to inform its synthesis, purification, and application in research and development settings. We will not only present the available data but also delve into the experimental methodologies required to ascertain these properties, providing a framework for robust and reproducible characterization.
Note: This guide focuses on the carboxylic acid derivative (CAS 64096-87-3) as it is a readily available research chemical. The related carbonitrile compound is not as well-documented in publicly available literature.
Molecular Structure and Identification
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The following identifiers and structural representations define Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 64096-87-3 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₁₀O₄S | [1][5][6][7] |
| Molecular Weight | 178.21 g/mol | [1][6][7][8] |
| SMILES | O=C(O)C1CCS(=O)(=O)CC1 | [1][5] |
| InChI | InChI=1S/C6H10O4S/c7-6(8)4-1-2-11(9,10)3-5-4/h4-5H,1-3H2,(H,7,8) | Not directly sourced |
Molecular Structure Diagram
The structural formula provides a two-dimensional representation of the atomic connectivity.
Caption: 2D Structure of Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as handling and storage requirements.
Summary of Properties
| Property | Value | Comments |
| Appearance | White to light yellow solid | Based on supplier safety data for related compounds.[9][10] |
| Melting Point | Not available | Requires experimental determination. See Protocol 2.2.1. |
| Boiling Point | Not available | Likely to decompose before boiling due to the carboxylic acid and sulfone groups. |
| logP | -0.1042 to -0.4 | Computed value, indicating high hydrophilicity.[1][8] |
| Topological Polar Surface Area (TPSA) | 71.44 Ų | Computed value.[1] |
| Solubility | Not available | Expected to be soluble in polar protic solvents. See Protocol 2.2.2. |
Experimental Protocols for Physicochemical Characterization
The following protocols outline standard, reliable methods for determining key physical properties. The rationale behind each step is provided to ensure a thorough understanding of the process.
Principle: The melting point is a fundamental thermal property that provides information on purity. Pure crystalline solids typically have a sharp melting range (0.5-1.0°C), while impurities lead to a depressed and broader melting range. The capillary method is a common and reliable technique for this determination.[11]
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and in a fine powdered form to allow for uniform packing and heat transfer.[12]
-
Load a small amount of the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm.[12]
-
Pack the sample tightly by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[13] This prevents shrinking or shifting of the sample during heating.
-
-
Apparatus Setup (Digital Melting Point Apparatus):
-
Insert the packed capillary tube into the heating block of the apparatus.[12]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get a rough estimate.[13][14]
-
For an accurate measurement, start a new run with a fresh sample. Set the starting temperature to at least 20°C below the estimated melting point.[13]
-
-
Measurement:
-
Heat the sample at a slow, controlled rate, typically 1-2°C per minute, near the expected melting point. This slow rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).[13]
-
Continue heating slowly and record the temperature at which the last solid particle liquefies (the completion of melting).[13]
-
The recorded values constitute the melting range. For a pure compound, this range should be narrow.
-
-
Validation and Purity Assessment (Mixed Melting Point):
-
To confirm the identity of a synthesized batch against a known standard, a mixed melting point determination can be performed.
-
An intimate 1:1 mixture of the sample and the standard is prepared.
-
If the sample is identical to the standard, the melting point of the mixture will be sharp and undepressed. If they are different, the mixture will exhibit a significantly lower and broader melting range, a phenomenon known as melting point depression.[14]
-
Caption: Workflow for Melting Point Determination.
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is considered the gold standard for determining equilibrium solubility, as it allows sufficient time for the system to reach a thermodynamic steady state.[15][16]
Methodology:
-
System Preparation:
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial or flask. Using an excess of solid is critical to ensure that a saturated solution is formed.[15]
-
Prepare triplicate samples for each solvent to ensure the reproducibility of the results.[15]
-
-
Equilibration:
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The constant temperature is vital as solubility is temperature-dependent.[16]
-
Allow the system to equilibrate for a sufficient period, typically 24-48 hours. For some compounds, longer times may be necessary. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; if the concentration is unchanged, equilibrium has been reached.[15]
-
-
Sample Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high concentration readings.
-
Centrifuge the samples at high speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a pipette. Alternatively, the supernatant can be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.
-
Quantify the concentration of the dissolved compound using a specific and sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in units such as mg/mL or µg/mL, specifying the solvent and the temperature at which the measurement was performed.
-
Spectroscopic Analysis
Spectroscopic data provides direct evidence of a molecule's structure. The combination of IR, NMR, and Mass Spectrometry is typically sufficient for unambiguous structure elucidation and confirmation.
Expected Spectroscopic Features
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad peak from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong peaks, one asymmetric stretch around 1300-1350 cm⁻¹ and one symmetric stretch around 1120-1160 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
-
¹H NMR Spectroscopy:
-
-COOH Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Ring Protons (-CH₂- and -CH-): A series of complex multiplets in the aliphatic region (~1.5-4.0 ppm). The protons alpha to the sulfone group will be the most downfield due to the strong electron-withdrawing effect.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): A peak in the downfield region, typically ~170-180 ppm.
-
Ring Carbons: Peaks in the aliphatic region (~20-60 ppm). The carbons alpha to the sulfone group will be the most downfield within this region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak ([M]⁺ or [M-H]⁻): A peak corresponding to the molecular weight of the compound (178.21). In electrospray ionization (ESI) negative mode, a prominent peak at m/z 177.02 would be expected.
-
Fragmentation: Expect to see characteristic fragmentation patterns, such as the loss of CO₂ (44 Da) from the carboxylic acid.
-
Thermal Stability and Safety
Handling and Storage
-
Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
Thermal Stability
While a formal thermal stability study (e.g., using Thermogravimetric Analysis, TGA) has not been reported, compounds containing sulfone and carboxylic acid groups are generally stable under normal laboratory conditions. However, they can be expected to decompose at high temperatures, likely starting with decarboxylation.
Conclusion
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is a hydrophilic, polar molecule with key functional groups that make it an interesting building block for chemical synthesis and drug discovery. This guide has provided a comprehensive overview of its known identifiers and computed properties, alongside detailed, best-practice protocols for the experimental determination of its core physical characteristics. By following these self-validating methodologies, researchers can generate the robust and reliable data necessary to advance their scientific objectives.
References
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-
Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Online] Available at: [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online] Available at: [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Online] Available at: [Link]
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Chemical-Suppliers.com. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Online] Available at: [Link]
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(Illustrative)